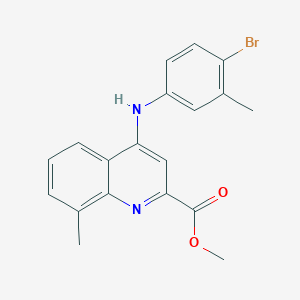

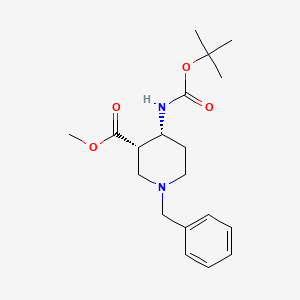

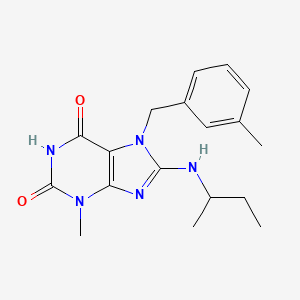

![molecular formula C22H26N4O4S B2549272 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide CAS No. 1798678-03-1](/img/structure/B2549272.png)

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of various functional groups to achieve desired biological activities. For instance, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds involves coupling reactions with benzylamines and the use of reagents like N,N-carbonyldiimidazole (CDI) . Similarly, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) . These methods could potentially be adapted for the synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds significantly influences their biological activity. For example, the structure-activity relationship (SAR) studies of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides showed that specific substitutions on the benzyl group and heterocyclic variations on the arylamide are crucial for antiproliferative activity . This suggests that the benzo[d]oxazol-2-yl and pyrrolidin-2-yl groups in the compound of interest may play a significant role in its biological activity, possibly by interacting with biological targets or affecting the compound's overall conformation.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the types of chemical reactions that N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide might undergo. For instance, the reduction of imino ylides to yield benzamide/benzene sulfonamides indicates that the compound may also be amenable to reduction reactions that could modify its structure and potentially its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are essential for its development as a therapeutic agent. The papers provided do not directly discuss these properties for the compound of interest. However, the synthesis and evaluation of related compounds, such as the N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides , provide a starting point for predicting the properties of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide. For example, the presence of the sulfonamide group could affect the compound's solubility and its interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide and its derivatives have been synthesized and evaluated for various biological activities. These compounds are primarily investigated for their potential as antitumor, antimicrobial, and COX-2 inhibitory agents. The synthesis of these compounds often involves the reaction of specific sulfonamide groups with different chemical entities to create new molecules with potential therapeutic benefits.

For instance, compounds derived from similar sulfonamide structures have shown significant antiproliferative and apoptotic activities against human tumor cell lines, suggesting their potential in cancer therapy. The antitumor activity is often associated with the ability of these compounds to induce cell cycle arrest and trigger apoptosis in cancer cells. Such studies highlight the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives (Abbassi et al., 2014).

Molecular Docking and Theoretical Investigations

Additionally, molecular docking and theoretical investigations have been utilized to explore the potential of sulfonamide derivatives as inhibitors of various biological targets, including enzymes involved in cancer progression and infectious diseases. Computational studies often complement experimental approaches by providing insights into the molecular interactions between these compounds and their biological targets, thereby facilitating the design of more potent and selective inhibitors (Fahim et al., 2021).

Anticonvulsant Activity

Some derivatives have also been evaluated for their anticonvulsant activity, demonstrating the versatility of sulfonamide derivatives in addressing various health conditions. These studies often involve pharmacological screening using animal models to determine the efficacy of the compounds in preventing or reducing the frequency of seizures, thereby contributing to the development of new therapeutic options for epilepsy (Kamiński et al., 2015).

Antibacterial and Antimicrobial Activities

The antibacterial and antimicrobial activities of sulfonamide derivatives are also of significant interest, with several studies reporting the synthesis and evaluation of new compounds with potential applications in combating microbial infections. These activities are crucial in the context of increasing antibiotic resistance, highlighting the need for new antimicrobial agents (Ajani et al., 2012).

Eigenschaften

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-[(3-methylphenyl)sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4S/c1-16-6-4-8-18(14-16)31(28,29)24-12-11-21(27)23-15-17-7-5-13-26(17)22-25-19-9-2-3-10-20(19)30-22/h2-4,6,8-10,14,17,24H,5,7,11-13,15H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRZGRNGKPNXCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

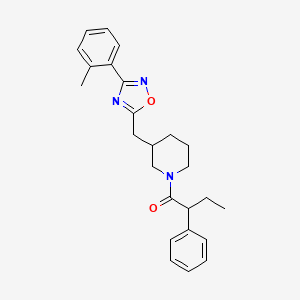

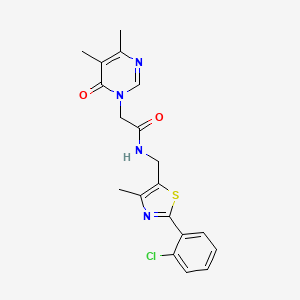

![(E)-N-(2-chlorophenyl)-2-cyano-3-[5-(4-fluorophenoxy)-3-methyl-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2549190.png)

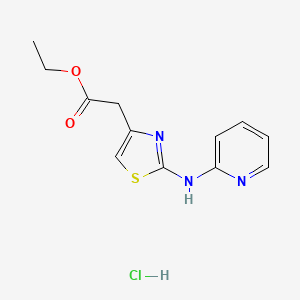

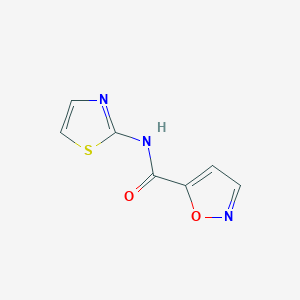

![(Z)-3-[3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2549197.png)

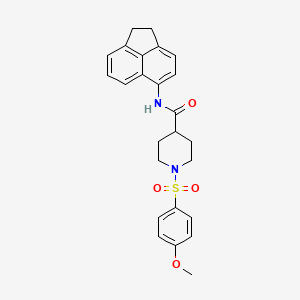

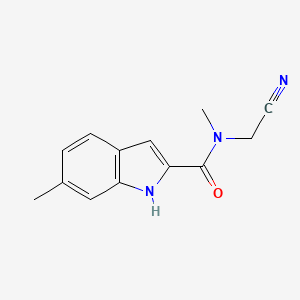

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2549199.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2549201.png)

![5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2549208.png)